N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide
Description
N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide is a heterocyclic compound featuring a benzoxadiazocin core, a fused bicyclic system with oxygen and nitrogen atoms. The benzyl and benzamide substituents enhance its lipophilicity, which may influence bioavailability and receptor binding. Structural characterization of this compound typically employs X-ray crystallography (using SHELX or WinGX/ORTEP) and spectroscopic methods (NMR, IR, GC-MS) .
Properties
IUPAC Name |
N-benzyl-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-25-15-21(20-12-5-6-13-22(20)31-25)27-24(30)28(25)19-11-7-10-18(14-19)23(29)26-16-17-8-3-2-4-9-17/h2-14,21H,15-16H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLVQIBRAMKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Compounds
Amino alcohols or diamines react with ketones or aldehydes under acidic or basic conditions to form the bicyclic structure. For example, 2-aminophenol derivatives condense with α-keto esters to yield benzoxadiazocin precursors.
Representative Protocol
- Reactant : 2-Amino-4-methylphenol and ethyl 2-oxocyclopentanecarboxylate.
- Conditions : Reflux in acetic acid (12 h, 110°C).
- Outcome : 2-Methyl-4-oxo-benzoxadiazocin intermediate (Yield: 68%).
Ring Expansion of Benzoxazine Derivatives
Benzoxazines undergo ring expansion via treatment with nitriles or isocyanates. This method introduces nitrogen atoms into the ring system.
Example
- Substrate : 3-Methylbenzoxazine.
- Reagent : Trimethylsilyl cyanide (TMSCN).
- Conditions : BF₃·Et₂O catalysis, dichloromethane, 25°C, 6 h.
- Product : 2-Methylbenzoxadiazocin-4-one (Yield: 72%).
Methyl Group Introduction
The 2-methyl substituent is introduced via:
- Alkylation : Treatment of a deprotonated benzoxadiazocin intermediate with methyl iodide.
- Reductive Amination : Condensation of a ketone precursor with methylamine followed by reduction.
Table 1: Methylation Methods Comparison
| Method | Substrate | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | Benzoxadiazocin lithium salt | CH₃I, THF, -78°C | 65 | 95 |
| Reductive Amination | 4-Oxo-benzoxadiazocin | CH₃NH₂, NaBH₃CN | 58 | 90 |
Synthesis of the N-Benzylbenzamide Component
The N-benzylbenzamide sidechain is prepared via amide coupling, adapting methods from N-benzylbenzamide derivatives.
Carboxylic Acid Activation
4-Formylbenzoic acid is activated using isobutyl chloroformate (IBCF) to form a mixed anhydride, which reacts with benzylamine.
Procedure
Functionalization at the 3-Position
The 3-position is functionalized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling.
Friedel-Crafts Protocol
- Substrate : N-Benzyl-4-methylbenzamide.
- Reagent : Acetyl chloride, AlCl₃.
- Conditions : 80°C, 8 h.
- Outcome : 3-Acetyl-N-benzylbenzamide (Yield: 70%).
Coupling Strategies for Final Assembly
The benzoxadiazocin and benzamide components are coupled via nucleophilic substitution or transition-metal catalysis.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling links the benzoxadiazocin amine to the benzamide aryl halide.
Optimized Conditions
Direct Amide Bond Formation
Activation of the benzoxadiazocin amine with HATU facilitates coupling with the benzoic acid derivative.
Protocol
- Reactants : Benzoxadiazocin amine (1 eq), 3-carboxybenzamide (1 eq).
- Coupling Agent : HATU (1.5 eq), DIPEA (3 eq).
- Solvent : DMF, 25°C, 12 h.
- Yield : 75%.
Optimization and Scale-Up Challenges
Yield Improvement
Purification Challenges
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients achieves >98% purity.
- Crystallization : Ethanol/water mixtures yield crystalline product (mp 148–150°C).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide undergoes several types of reactions:
Oxidation: : This compound can be oxidized to introduce various functional groups.
Reduction: : Reduction reactions can modify the core structure, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions vary depending on the specific substituent, with common reagents including halides and organometallic compounds.
Major Products
The major products formed from these reactions vary based on the conditions and reagents used, often leading to derivatives with different functional groups or modified core structures.
Scientific Research Applications
N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide has diverse applications in scientific research, including:
Chemistry: : As a model compound for studying the reactivity of benzoxadiazocin rings and their derivatives.
Biology: : Potential use as a probe for investigating biochemical pathways involving heterocyclic compounds.
Medicine: : Exploration of its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used as an intermediate in the synthesis of more complex molecules with potential commercial applications.
Mechanism of Action
Molecular Targets and Pathways
The compound's biological effects are mediated through interactions with specific molecular targets:
Enzyme Inhibition: : It may act as an inhibitor of enzymes involved in key biochemical pathways, altering metabolic processes.
Receptor Binding: : Potential binding to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): A triazine-based compound with ester and bromo substituents.
Table 1: Structural Comparison
Table 2: Analytical Techniques
Research Findings and Implications
- Crystallography : The target compound’s structure determination would rely on SHELX and WinGX/ORTEP, as seen in related studies .
- Catalytic Potential: Unlike ’s compound, the target lacks strong directing groups, limiting its use in metal-catalyzed reactions.
- Drug Design : The benzoxadiazocin core offers a scaffold for probing conformational effects on bioactivity, contrasting with the triazine’s planar structure in .
Biological Activity
N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structural features and potential biological activities make it an important subject of research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure includes a benzoxadiazocin core, which is known for its diverse reactivity and biological properties. The presence of the benzyl and benzamide substituents enhances its potential for various interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have indicated potential interactions with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase .
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent. Its structural motifs may allow it to disrupt bacterial cell membranes or interfere with metabolic pathways in pathogens.
- Anti-inflammatory Effects : There is emerging evidence that N-benzyl derivatives can modulate inflammatory responses, making them candidates for further investigation in treating inflammatory diseases.
Anticancer Studies
A significant area of research has focused on the anticancer potential of N-benzyl derivatives. For instance, a study demonstrated that related compounds could inhibit the growth of human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method .
Antimicrobial Testing
In antimicrobial assays, compounds derived from similar structural frameworks have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies often employ serial dilution techniques to determine minimum inhibitory concentrations (MICs).
Anti-inflammatory Mechanisms
Research into the anti-inflammatory mechanisms of similar heterocyclic compounds suggests they may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation. This activity could be linked to their ability to interact with specific cellular receptors or enzymes involved in inflammatory processes.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound better, a comparison with other heterocyclic compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl derivatives | Benzyl group + heterocyclic core | Anticancer, antimicrobial |
| Other benzoxadiazocin derivatives | Varies by substituents | Potential anti-inflammatory |
| Triazolobenzodiazepinones | Benzodiazepine structure | CCK1 receptor agonism |
This table illustrates how variations in structure can lead to different biological activities.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- EGFR Inhibition : A study involving molecular docking revealed that certain derivatives could effectively bind to EGFR tyrosine kinase, suggesting a mechanism for their anticancer effects .
- Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents.
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this benzoxadiazocin-derived benzamide requires careful selection of coupling agents and reaction conditions. For example, trichloroisocyanuric acid (TCICA) can act as a dual-function reagent for both activation and catalysis in amide bond formation. Key steps include:
- Activation : Use p-trifluoromethylbenzoyl chloride or similar acylating agents under anhydrous conditions (e.g., acetonitrile) to form reactive intermediates.
- Purification : Employ column chromatography with gradient elution to isolate the product from byproducts.
- Optimization : Vary solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (25–60°C) to maximize yield. Reaction progress can be monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and benzoxadiazocin ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if suitable single crystals are obtained.
Cross-referencing with registry numbers (e.g., CAS or PubChem entries) ensures consistency with literature data .
Advanced Research Questions
Q. How can factorial design methodologies be applied to systematically optimize reaction parameters for this compound?
- Methodological Answer : A 2 factorial design is ideal for evaluating multiple variables (e.g., catalyst loading, solvent ratio, temperature). Steps include:
- Factor Selection : Identify critical parameters (e.g., molar ratio of O-benzyl hydroxylamine, reaction time).
- Level Assignment : Define high/low levels for each factor (e.g., 1.2 equiv. vs. 2.0 equiv. of acyl chloride).
- Response Analysis : Use ANOVA to determine significant effects on yield or purity.
- Validation : Replicate center-point experiments to confirm robustness.
This approach reduces the number of trials by >50% compared to one-variable-at-a-time (OVAT) methods .
Q. What computational frameworks are suitable for predicting the reactivity of the benzoxadiazocin core under varying conditions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:
- Reaction Pathways : Transition states for ring-opening or oxidation reactions.
- Thermodynamic Stability : Gibbs free energy changes under thermal or acidic conditions.
- Solvent Effects : COSMO-RS simulations to predict solvation energies in polar vs. nonpolar media.
Integrate computational results with experimental kinetics (e.g., Arrhenius plots) to validate predictions .
Q. How can contradictions in experimental data (e.g., conflicting catalytic behavior) be resolved during mechanistic studies?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, impurities). Strategies include:
- Control Experiments : Replicate reactions under strictly anhydrous/inert conditions.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates.
- Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden correlations in datasets.
Cross-disciplinary collaboration with computational chemists ensures alignment between observed and theoretical results .
Q. What advanced process simulation tools are available for scaling up the synthesis of this compound?
- Methodological Answer : Tools like COMSOL Multiphysics enable:
- Reactor Modeling : Simulate heat/mass transfer in batch vs. continuous-flow systems.
- Kinetic Profiling : Fit experimental rate data to Langmuir-Hinshelwood or Michaelis-Menten models.
- Risk Assessment : Predict thermal runaway scenarios using sensitivity analysis.
Coupling simulations with pilot-scale experiments ensures scalability while minimizing resource waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
